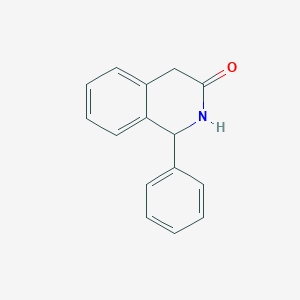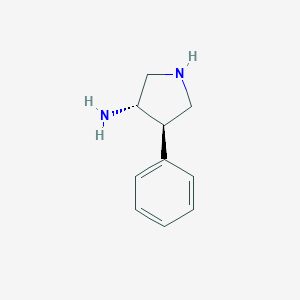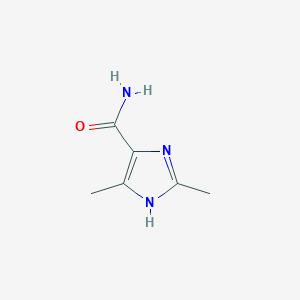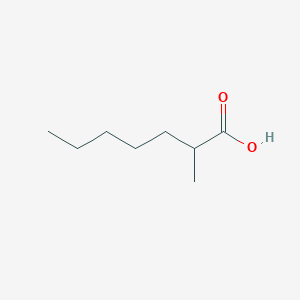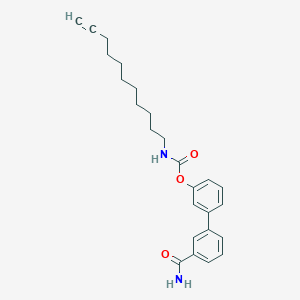
JP104
Vue d'ensemble
Description
3-Carbamoyl-biphenyl-3-yl-undecynecarbamate (3-CBU) is an organic compound used in a variety of scientific research applications. It has a wide range of potential uses due to its unique structure, which consists of a carbamate group attached to a biphenyl ring and an alkyne group. It is a versatile compound that can be used in a variety of lab experiments, and its properties make it an ideal choice for many research applications.
Applications De Recherche Scientifique
Inhibition de l'hydrolase des amides d'acides gras (FAAH)
JP104 est un inhibiteur irréversible de la FAAH . La FAAH est une enzyme qui décompose les amides d'acides gras, y compris les endocannabinoïdes, qui sont impliqués dans une variété de processus physiologiques tels que la sensation de douleur, l'humeur et le sommeil .
Modulation du système endocannabinoïde
En inhibant la FAAH, this compound augmente les niveaux d'endocannabinoïdes, qui sont des composés naturels dans le corps qui interagissent avec le système endocannabinoïde . Ce système joue un rôle crucial dans la régulation d'une variété de processus physiologiques et cognitifs
Mécanisme D'action
Target of Action
The primary targets of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate are the Dopamine D3 Receptor and Fatty Acid Amide Hydrolase (FAAH) . The Dopamine D3 Receptor is a protein that plays a crucial role in the central nervous system, while FAAH is an enzyme responsible for the degradation of endocannabinoids .
Mode of Action
[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate interacts with its targets by binding to the hydrophobic pocket and catalytic core region of FAAH, attaching the active site residue to FAAH’s membrane surface .
Biochemical Pathways
The inhibition of FAAH leads to increased levels of endocannabinoids, which are lipid signaling mediators acting via two types of cannabinoid receptors, CB1 and CB2 . This modulation of the endocannabinoid system can affect various physiological functions and may be involved in regenerative effects of endocannabinoids .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The molecular and cellular effects of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate’s action include the modulation of inflammatory reactions and the reduction of the expression of pro-apoptotic proteins . It also leads to an increase in the expression of the anti-apoptotic protein Bcl-2 in certain conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate. For instance, long-term administration of this compound has been shown to influence oxidative metabolism in the heart of rats with primary and secondary hypertension . .
Analyse Biochimique
Biochemical Properties
3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate interacts with the enzyme FAAH, which is involved in the degradation of endocannabinoids . The compound acts as an irreversible inhibitor of FAAH, binding to the enzyme and preventing it from carrying out its function .
Cellular Effects
The inhibition of FAAH by 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate has a profound impact on cellular processes. By preventing the breakdown of endocannabinoids, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate exerts its effects at the molecular level through its interaction with FAAH. It binds to the enzyme, inhibiting its activity and leading to an accumulation of endocannabinoids .
Temporal Effects in Laboratory Settings
As an irreversible inhibitor, it is likely to have long-lasting effects on FAAH activity .
Metabolic Pathways
3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate is involved in the endocannabinoid metabolic pathway through its inhibition of FAAH . This could potentially affect metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKBOXGAYIOHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347890 | |
| Record name | 3'-Carbamoyl-3-biphenylyl undecylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887264-45-1 | |
| Record name | 3'-Carbamoyl-3-biphenylyl undecylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate (JP104) interact with its target, fatty acid amide hydrolase (FAAH)?
A: While the provided abstract doesn't offer specific details on this compound's binding mode, the research investigates new (thio)hydantoin inhibitors of FAAH and compares them to known inhibitors like this compound and OL-92 []. This suggests that the study explores how structural variations among these inhibitors influence their interaction with FAAH. Further investigation into the full text of the paper [] would be needed to uncover specific details on this compound's binding interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
